

Fluorescein-PEG2-Azide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Fluorescein-PEG2-Azide

Cat. No.: B607472

[Get Quote](#)

An In-Depth Technical Guide to Fluorescein-PEG2-Azide For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fluorescein-PEG2-Azide**, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in bioorthogonal chemistry.

Core Properties and Structure

Fluorescein-PEG2-Azide is a bifunctional molecule that integrates a fluorescein fluorophore, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of moieties makes it an invaluable tool for fluorescently labeling and tracking biomolecules. The fluorescein component provides a strong green fluorescence signal, while the hydrophilic PEG spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.^{[1][2][3]} ^[4] The azide group serves as a chemical handle for highly specific and efficient "click chemistry" reactions, allowing for covalent attachment to alkyne-modified biomolecules.^{[1][3][5]} ^[6]

Chemical Structure

The fundamental structure of **Fluorescein-PEG2-Azide** consists of a fluorescein core linked via a thiourea bond to a diethylene glycol (PEG2) spacer, which is terminated with an azide group.

Caption: Chemical structure of **Fluorescein-PEG2-Azide**.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is defined by its specific physicochemical and spectral characteristics. The following tables summarize the key quantitative data for **Fluorescein-PEG2-Azide**.

Identifier	Value
CAS Number	1146195-72-3 [1] [2] [3]
Molecular Formula	C ₂₇ H ₂₅ N ₅ O ₇ S [1] [2] [3]
Molecular Weight	563.59 g/mol [1] [2]
Appearance	Solid powder [2]

Property	Value
Excitation Maximum (λ_{ex})	~494 nm [1] [3]
Emission Maximum (λ_{em})	~517 nm [1] [3]
Solubility	Soluble in DMSO, DMF, DCM [1] [3]
Purity	Typically >95%
Storage	-20°C, protected from light [2] [3]

Experimental Protocols

Fluorescein-PEG2-Azide is primarily employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions for the fluorescent labeling of biomolecules. Below are detailed protocols for common applications.

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the steps for labeling an alkyne-modified DNA or RNA oligonucleotide with **Fluorescein-PEG2-Azide**.

Materials:

- Alkyne-modified oligonucleotide
- **Fluorescein-PEG2-Azide**
- DMSO (anhydrous)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid in water (prepare fresh)
- 10 mM Copper(II)-TBTA complex in 55% DMSO
- Nuclease-free water
- 3% Lithium perchlorate in acetone

Procedure:

- Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
- Reaction Setup:
 - Add 2M TEAA buffer to a final concentration of 0.2 M.
 - Add DMSO to 50% of the total reaction volume and vortex.
 - Prepare a 10 mM stock solution of **Fluorescein-PEG2-Azide** in DMSO. Add the azide stock solution to the reaction mixture to a final concentration 1.5 times the oligonucleotide concentration and vortex.

- Catalyst Addition:
 - Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
 - Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
 - Add the 10 mM Copper(II)-TBTA complex to a final concentration of 0.5 mM.
- Incubation: Flush the tube with inert gas, cap it tightly, and vortex thoroughly. Incubate at room temperature overnight.
- Purification:
 - Add a 4-fold excess volume of 3% lithium perchlorate in acetone to precipitate the labeled oligonucleotide.
 - Centrifuge to pellet the conjugate, remove the supernatant, and wash the pellet with acetone.
 - Air-dry the pellet and resuspend in a suitable buffer.

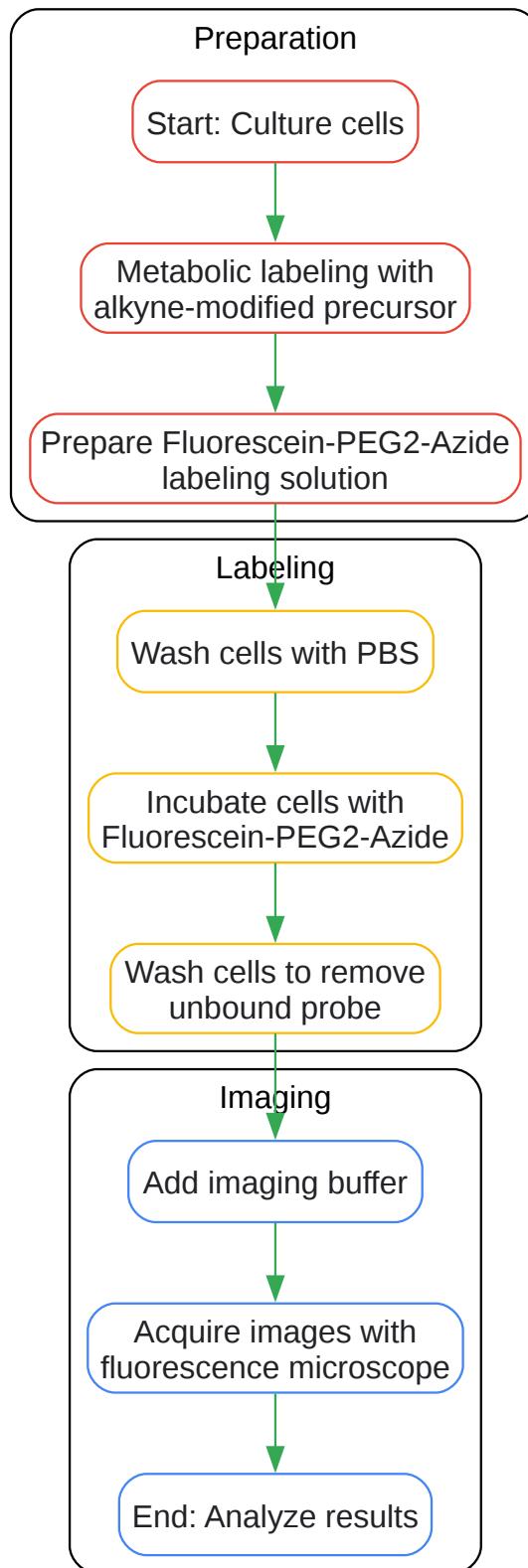
Protocol 2: Live Cell Imaging of Alkyne-Labeled Biomolecules

This protocol describes the labeling of live cells that have been metabolically labeled with an alkyne-containing precursor.

Materials:

- Live cells cultured on coverslips, pre-labeled with an alkyne-containing metabolic precursor
- **Fluorescein-PEG2-Azide**
- Anhydrous DMSO
- Complete cell culture medium (pre-warmed)
- Phosphate-Buffered Saline (PBS, pre-warmed)

- Imaging buffer (e.g., HBSS)
- Fluorescence microscope with a standard FITC filter set

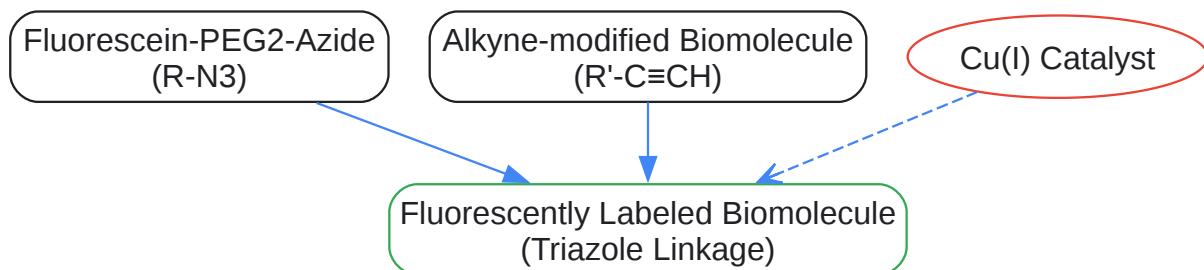

Procedure:

- Prepare Stock Solution: Dissolve **Fluorescein-PEG2-Azide** in anhydrous DMSO to a stock concentration of 1-10 mM. Store unused stock solution at -20°C, protected from light.
- Prepare Labeling Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 5-25 μ M. The optimal concentration should be determined empirically for each cell type.
- Cell Labeling:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Wash:
 - Remove the labeling solution.
 - Wash the cells three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed imaging buffer to the cells.
 - Image the cells using a fluorescence microscope.

Visualizations

Experimental Workflow: Live Cell Labeling and Imaging

The following diagram illustrates the key steps in a typical live-cell imaging experiment using **Fluorescein-PEG2-Azide**.

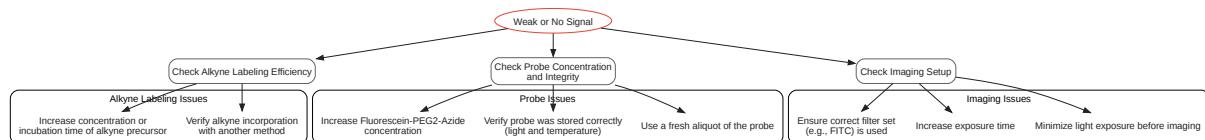


[Click to download full resolution via product page](#)

Caption: Workflow for live cell labeling and imaging.

Click Chemistry Reaction Pathway

This diagram shows the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between **Fluorescein-PEG2-Azide** and an alkyne-modified biomolecule.



[Click to download full resolution via product page](#)

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Logical Workflow: Troubleshooting Poor Signal

This decision tree provides a logical workflow for troubleshooting experiments that result in a weak or no fluorescent signal.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for weak fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein-PEG2-azide, 1146195-72-3 | BroadPharm [broadpharm.com]
- 5. Fluorescein-PEG-azide | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Fluorescein-PEG2-Azide chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607472#fluorescein-peg2-azide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com